5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide
Overview
Description
GP531 is a second-generation adenosine regulating agent. It is pharmacologically silent under basal conditions but increases localized endogenous adenosine during ischemia. This compound has shown significant potential in improving left ventricular function by reducing end-diastolic pressure, volumes, and wall stress, while enhancing ejection fraction, deceleration time of early mitral inflow velocity, and the slope of end-systolic pressure-volume relationship .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GP531 involves the preparation of a mother liquor by dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 milligrams per milliliter . The compound is then purified to achieve a purity of 98.95% .
Industrial Production Methods
Industrial production methods for GP531 are not extensively documented. the compound is available in various quantities for research purposes, indicating that it is synthesized and purified on a relatively large scale .
Chemical Reactions Analysis
Types of Reactions
GP531 undergoes several types of chemical reactions, including:
Oxidation: GP531 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: GP531 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving GP531 include oxidizing agents, reducing agents, and various solvents such as DMSO. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of GP531 include oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
GP531 has a wide range of scientific research applications, including:
Chemistry: GP531 is used as a model compound in studies involving adenosine regulation and its effects on various chemical processes.
Biology: The compound is studied for its role in regulating adenosine levels in biological systems, particularly during ischemic conditions.
Medicine: GP531 has shown potential in improving left ventricular function in patients with advanced heart failure. .
Mechanism of Action
GP531 acts as an adenosine mono-phosphate kinase activator that stimulates glucose and fatty acid uptake, enhances the energy output of the mitochondria, and increases the mechanical function of the heart. It increases concentrations of endogenous adenosine, a natural cardioprotective agent, in ischemic or hypoxic tissue. This mechanism involves the activation of adenosine receptors and the subsequent regulation of cellular energetics, reducing cardiac injury and improving myocardial function .
Comparison with Similar Compounds
Similar Compounds
Acadesine (5-amino-4-imidazole carboxamide riboside): Similar to GP531, Acadesine is an adenosine regulating agent that prevents the degradation of adenosine to inosine.
Varenicline dihydrochloride: A selective α4β2 nicotinic acetylcholine receptor partial agonist.
TZ3O: An anticholinergic compound with neuroprotective activity.
Uniqueness of GP531
GP531 is unique in its ability to increase localized endogenous adenosine during ischemia without producing undesirable hemodynamic effects such as bradycardia and hypotension. This makes it a promising candidate for the treatment of acute heart failure syndromes and other ischemic conditions .
Properties
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c17-14-11(15(18)24)20-8-21(14)16-13(23)12(22)10(25-16)7-19-6-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,19,22-23H,6-7,17H2,(H2,18,24)/t10-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECUGLHMNZTZQB-XNIJJKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=C3N)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931415 | |
Record name | 5-Amino-1-[5-(benzylamino)-5-deoxypentofuranosyl]-1H-imidazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142344-87-4 | |
Record name | GP 531 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142344874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-1-[5-(benzylamino)-5-deoxypentofuranosyl]-1H-imidazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GP-531 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK37HM0CDG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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